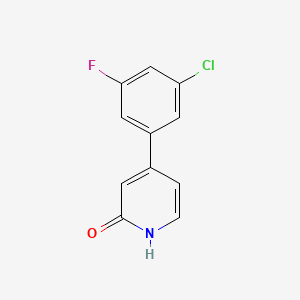

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

Description

Properties

IUPAC Name |

4-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTPIURGNYLXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682886 | |

| Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-64-0 | |

| Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

CAS Number: 1261938-64-0

This technical guide provides a comprehensive overview of 4-(3-chloro-5-fluorophenyl)-2-hydroxypyridine, a key building block in contemporary drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, with a focus on the rationale behind experimental choices and methodologies.

Introduction and Significance

This compound, with the Chemical Abstracts Service (CAS) registry number 1261938-64-0, is a halogenated aryl-substituted hydroxypyridine.[1][2] Its molecular structure, featuring a substituted phenyl ring at the 4-position of a 2-hydroxypyridine core, makes it a valuable intermediate in the synthesis of complex molecular architectures. The presence of both chlorine and fluorine atoms on the phenyl ring offers unique electronic properties and potential metabolic stability markers, which are highly sought after in medicinal chemistry.

Notably, this compound has emerged as a significant scaffold in the development of agonists for the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[3] TRPM5 is a calcium-activated, monovalent-specific ion channel that plays a crucial role in various physiological processes, including taste transduction and insulin secretion.[4] Its involvement in gastrointestinal motility has made it an attractive target for the development of novel prokinetic agents to treat disorders like gastroparesis.[5][6][7] The exploration of this compound and its derivatives as TRPM5 agonists underscores its importance in the quest for new therapeutics.[3]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1261938-64-0 | [1][2] |

| Molecular Formula | C₁₁H₇ClFNO | [1] |

| Molecular Weight | 223.63 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [8] |

Safety and Handling

Based on available GHS hazard statements, this compound should be handled with care.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Expert Insight: The presence of halogenated functional groups necessitates careful handling to avoid inhalation and skin contact. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Methodology: A Strategic Approach

The synthesis of this compound can be strategically approached through a multi-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. This approach is favored for its modularity and reliability in constructing biaryl systems.[9]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is outlined below. The key disconnection is the carbon-carbon bond between the pyridine and phenyl rings, pointing towards a Suzuki-Miyaura coupling. The 2-hydroxy group on the pyridine can be masked as a more stable methoxy group during the coupling reaction to prevent potential side reactions.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established methodologies for similar transformations. Optimization may be required for optimal yield and purity.

Step 1: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxypyridine with (3-Chloro-5-fluorophenyl)boronic acid

This step forms the crucial C-C bond between the two aromatic rings. The choice of a palladium catalyst and a suitable base is critical for the efficiency of this reaction.[9]

Workflow:

Sources

- 1. 1261938-64-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:1261938-64-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 3. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPM5 activation depends on a synergistic effect of calcium and PKC phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. lookchem.com [lookchem.com]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Molecular Weight and Characterization of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed examination of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, a halogenated aryl-substituted hydroxypyridine of interest in medicinal chemistry and materials science. The central focus of this document is the compound's molecular weight, presented with both theoretical calculations and a discussion of empirical determination methodologies. Beyond this core directive, the guide offers a holistic scientific overview, including physicochemical properties, a validated synthetic protocol, comprehensive analytical characterization techniques, and pertinent safety information. This document is structured to serve as a vital resource for researchers, providing the foundational data and procedural insights necessary for the effective synthesis, validation, and application of this compound in advanced research and development settings.

Introduction: Significance of Substituted Hydroxypyridines

The 2-hydroxypyridine scaffold and its derivatives are privileged structures in drug discovery and chemical research. Their ability to exist in tautomeric equilibrium with the corresponding 2-pyridone form allows for diverse biological interactions, including acting as hydrogen bond donors and acceptors. The introduction of an aryl substituent at the 4-position, particularly one decorated with electron-withdrawing groups like chlorine and fluorine, significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule.

Compounds like this compound are valuable as intermediates in the synthesis of more complex molecules, including potential kinase inhibitors, agrochemicals, and functional materials.[1][2] The precise molecular weight is the most fundamental property of such a compound, serving as the cornerstone for its identification, purity assessment, and stoichiometric calculations in subsequent reactions. This guide provides an in-depth analysis of this crucial parameter.

Physicochemical and Molecular Properties

The fundamental identity of this compound is defined by its molecular formula and resulting mass. These values are critical for analytical procedures such as mass spectrometry and for ensuring the correct material is being utilized in experimental workflows.[3]

| Property | Value | Source |

| IUPAC Name | 4-(3-Chloro-5-fluorophenyl)-1H-pyridin-2-one | N/A |

| Synonyms | 4-(3-Chloro-5-fluorophenyl)-2-pyridinol | N/A |

| CAS Number | 1261938-64-0 | [3] |

| Molecular Formula | C₁₁H₇ClFNO | [3] |

| Average Molecular Weight | 223.63 g/mol | [3] |

| Monoisotopic (Exact) Mass | 223.01999 Da | Calculated |

Note: The compound exists in tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. The pyridone form is often favored in solid state and polar solvents.

Synthesis and Purification

The synthesis of 4-aryl-2-hydroxypyridines is commonly achieved through cross-coupling reactions. A robust and frequently employed method is the Suzuki-Miyaura cross-coupling, which involves the reaction of a pyridine-containing boronic acid or ester with an aryl halide, or vice-versa. This approach offers high yields and excellent functional group tolerance.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The logical workflow for synthesizing the target compound involves coupling a suitable pyridine precursor with an appropriately substituted phenylboronic acid.

Sources

An In-depth Technical Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

Introduction

The landscape of modern drug discovery and materials science is perpetually driven by the quest for novel molecular architectures that exhibit unique biological activities and physicochemical properties. Within this context, substituted 4-aryl-2-hydroxypyridines represent a privileged scaffold, featuring prominently in a diverse array of pharmacologically active agents and functional materials. The specific analogue, 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, with its distinct substitution pattern on the phenyl ring, presents a compelling target for synthesis due to its potential to modulate biological targets through specific steric and electronic interactions.

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the synthetic strategy, from the selection of precursors to a detailed, step-by-step experimental protocol. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, points towards a convergent synthesis strategy centered around the formation of the C-C bond between the pyridine and phenyl rings. The most powerful and versatile method for forging such an aryl-aryl bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This approach offers high functional group tolerance, generally excellent yields, and readily available precursors.

Our forward synthesis, therefore, will involve the coupling of a 4-halopyridone derivative with 3-chloro-5-fluorophenylboronic acid. For the purpose of this guide, we will utilize the commercially available 4-bromo-2-hydroxypyridine. To ensure a comprehensive resource, a detailed synthesis of the requisite 3-chloro-5-fluorophenylboronic acid from 3-chloro-5-fluoroaniline will also be presented.[2]

Overall Synthetic Pathway

The proposed synthetic route is a two-step process commencing from commercially available starting materials. The first part details the synthesis of the key boronic acid intermediate, followed by the final Suzuki-Miyaura cross-coupling to yield the target compound.

Caption: Overall synthetic pathway to this compound.

Part 1: Synthesis of 3-Chloro-5-fluorophenylboronic Acid

The synthesis of arylboronic acids from the corresponding anilines is a well-established transformation, typically proceeding through a Sandmeyer-type reaction involving diazotization followed by borylation.[3][4] This method provides a reliable route to the required 3-chloro-5-fluorophenylboronic acid from the readily available 3-chloro-5-fluoroaniline.

Mechanism of Boronic Acid Synthesis

The reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Borylation: The diazonium salt is then reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

Detailed Experimental Protocol: 3-Chloro-5-fluorophenylboronic Acid

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 3-Chloro-5-fluoroaniline | 145.56 | 10.0 g | 0.0687 | Commercially available |

| Concentrated HCl | 36.46 | 25 mL | - | ~12 M |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 g | 0.0754 | Dissolved in 10 mL water |

| Tetrafluoroboric acid (HBF₄) | 87.81 | 15 mL | - | 48% aqueous solution |

| Triisopropyl borate | 188.08 | 20 mL | 0.095 | - |

| Diethyl ether | - | 150 mL | - | Anhydrous |

| Hexane | - | 100 mL | - | - |

| Deionized water | - | As needed | - | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-chloro-5-fluoroaniline (10.0 g, 0.0687 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (5.2 g, 0.0754 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the completion of diazotization.

-

To the cold diazonium salt solution, add tetrafluoroboric acid (15 mL) dropwise. A precipitate of the diazonium tetrafluoroborate salt may form.

-

-

Borylation and Work-up:

-

In a separate 500 mL flask, dissolve triisopropyl borate (20 mL, 0.095 mol) in anhydrous diethyl ether (100 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the cold diazonium salt suspension to the triisopropyl borate solution over 30 minutes, ensuring the internal temperature does not rise above -60 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Carefully quench the reaction by adding 50 mL of 2 M HCl. Stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a mixture of hot water and ethanol or an ether/hexane solvent system to afford pure 3-chloro-5-fluorophenylboronic acid as a white solid.

-

Part 2: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-hydroxypyridine with the newly synthesized 3-chloro-5-fluorophenylboronic acid.[5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Causality Behind Experimental Choices

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for Suzuki couplings.[6] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand can be employed.

-

Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step.[7] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically effective. The basicity needs to be sufficient to deprotonate the boronic acid and potentially the hydroxyl group of the 2-hydroxypyridine without causing unwanted side reactions.

-

Solvent System: A mixture of an organic solvent and water is commonly used. Toluene or 1,4-dioxane are excellent organic solvents for dissolving the reactants and catalyst, while the aqueous phase is necessary to dissolve the inorganic base.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromo-2-hydroxypyridine | 173.99 | 1.0 g | 0.00575 | Commercially available |

| 3-Chloro-5-fluorophenylboronic acid | 174.39 | 1.2 g | 0.00688 | Synthesized in Part 1 |

| Pd(PPh₃)₄ | 1155.56 | 0.33 g | 0.000287 | 5 mol% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.59 g | 0.0115 | 2.0 equivalents |

| 1,4-Dioxane | - | 40 mL | - | Anhydrous |

| Deionized water | - | 10 mL | - | - |

| Ethyl acetate | - | As needed | - | For extraction |

| Saturated brine solution | - | As needed | - | For washing |

| Anhydrous MgSO₄ | - | As needed | - | For drying |

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-hydroxypyridine (1.0 g, 0.00575 mol), 3-chloro-5-fluorophenylboronic acid (1.2 g, 0.00688 mol), and potassium carbonate (1.59 g, 0.0115 mol).

-

Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

-

Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

-

Catalyst Addition and Reaction:

-

Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.000287 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts and wash with saturated brine solution (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford this compound as a solid.

-

Data Presentation

Table 1: Summary of Reactants for Suzuki-Miyaura Coupling

| Reactant | Role | Stoichiometric Ratio | Molar Quantity |

| 4-Bromo-2-hydroxypyridine | Electrophile | 1.0 eq | 0.00575 mol |

| 3-Chloro-5-fluorophenylboronic acid | Nucleophile | 1.2 eq | 0.00688 mol |

| Pd(PPh₃)₄ | Catalyst | 0.05 eq (5 mol%) | 0.000287 mol |

| K₂CO₃ | Base | 2.0 eq | 0.0115 mol |

Conclusion

This in-depth technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound. By leveraging the power of the Suzuki-Miyaura cross-coupling reaction, this guide provides a practical and scalable approach for researchers in the fields of medicinal chemistry and materials science. The inclusion of a detailed protocol for the synthesis of the key boronic acid precursor further enhances the utility of this document as a self-contained resource. The elucidated rationale behind the choice of reagents and reaction conditions is intended to not only guide the synthesis of the target molecule but also to serve as a foundational framework for the synthesis of other novel 4-aryl-2-hydroxypyridine derivatives.

References

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

- Wang, L., He, W., & Yu, Z. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chinese Chemical Society, 65(5), 535-546.

- Lannoo, A., et al. (2018).

- Wawrzyniak, P., & Heinicke, J. (2007). Microwave-Promoted Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Bromo-2-naphthol, o-Bromophenol, and o-Chlorophenol. Tetrahedron Letters, 48(14), 2495-2498.

- Wang, D., & Li, F. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(1), 104-115.

- CN101613305B. Preparation method of o-chloro-p-nitroaniline diazonium salt.

- Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2538.

- CN104292113A. Preparation method of 3-chloro-4-fluoroaniline.

- Barluenga, J., et al. (2008). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. Journal of Medicinal Chemistry, 51(15), 4567-4570.

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ossila.com [ossila.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine: A Scaffold of Interest in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogues and foundational chemical principles to offer insights into its synthesis, potential biological activities, and prospective applications in drug development. By examining the structure-activity relationships of similar compounds, particularly in the realm of kinase inhibition, we delineate a strategic path for the investigation and utilization of this promising scaffold.

Introduction: The Pyridine Core in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a versatile building block for designing molecules with diverse biological activities. The introduction of specific substituents, such as halogens and aryl groups, allows for the fine-tuning of a compound's steric and electronic profile, profoundly influencing its pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, combines several key features that suggest its potential as a valuable intermediate and a pharmacologically active agent. The 2-hydroxypyridine tautomer is a common motif in kinase inhibitors, and the decorated phenyl ring offers opportunities for specific interactions within protein binding pockets. This document will explore the available information to build a comprehensive profile of this molecule.

Physicochemical Properties

While extensive experimental data for this compound is not yet publicly available, we can infer its general properties based on its structure and data from related compounds.

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₁₁H₇ClFNO | [1] |

| Molecular Weight | 223.63 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines. |

| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents like DMSO and methanol. | Common for aryl-substituted heterocyclic compounds. |

| pKa | The 2-hydroxy group is expected to have a pKa in the range of 9-11, typical for hydroxypyridines. | General chemical principles. |

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in the current literature. However, established synthetic methodologies for substituted pyridines can be adapted. A plausible synthetic route would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably protected 4-halo-2-hydroxypyridine and a (3-Chloro-5-fluorophenyl)boronic acid or stannane derivative.

Alternatively, construction of the pyridine ring via condensation reactions is a common strategy. For instance, a multi-component reaction involving an appropriate 1,3-dicarbonyl compound, an enamine, and an ammonia source could be envisioned.

The reactivity of this molecule is governed by the pyridine ring and its substituents. The hydroxyl group can be alkylated or acylated, and the pyridine nitrogen can be protonated or quaternized. The aromatic rings are susceptible to further electrophilic or nucleophilic substitution, although the existing halogen substituents will direct the position of these modifications.

General Synthetic Protocol (Hypothetical)

Below is a generalized, hypothetical protocol for a Suzuki coupling approach to synthesize the title compound. This is a conceptual workflow and requires experimental optimization.

Step 1: Synthesis of 4-bromo-2-methoxypyridine.

-

Start with commercially available 2-methoxy-4-pyrone.

-

React with a brominating agent, such as phosphorus oxybromide, to introduce the bromine at the 4-position.

-

Purify the product by column chromatography.

Step 2: Suzuki Coupling.

-

In a reaction vessel, dissolve 4-bromo-2-methoxypyridine and (3-Chloro-5-fluorophenyl)boronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 4-(3-Chloro-5-fluorophenyl)-2-methoxypyridine.

Step 3: Demethylation.

-

Dissolve the product from Step 2 in a suitable solvent, such as dichloromethane.

-

Add a demethylating agent, such as boron tribromide (BBr₃), at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with methanol or water.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Potential Biological Activity and Therapeutic Applications

The structural motifs within this compound are suggestive of its potential as a kinase inhibitor. Many successful kinase inhibitors, such as Sorafenib, feature a urea or a related hydrogen-bonding moiety that interacts with the hinge region of the kinase domain.[2] The 2-hydroxypyridine core of the title compound can act as a bioisostere for these functionalities.

Kinase Inhibition

The 4-phenyl-2-hydroxypyridine scaffold is present in various known kinase inhibitors. The phenyl group often occupies the ATP-binding pocket, and substitutions on this ring can confer selectivity for different kinases. The 3-chloro and 5-fluoro substitutions on the phenyl ring of the title compound are electron-withdrawing and can influence the molecule's binding affinity and selectivity.

Potential Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key mechanism for anti-angiogenic cancer therapies. Pyridine-urea based compounds are known to target this kinase.[2]

-

p38 MAP Kinase: This kinase is involved in inflammatory responses, and pyrazolyl-pyridinone derivatives have shown inhibitory activity.[3]

-

Topoisomerase IIα: Certain chromeno[4,3-b]pyridines with hydroxyphenyl substitutions have demonstrated selective inhibition of this enzyme, which is crucial for DNA replication in cancer cells.[4]

Structure-Activity Relationship (SAR) Insights from Analogues

Based on published SAR studies of related pyridine-based inhibitors, we can hypothesize the following for this compound:

-

The 2-hydroxy group is likely crucial for hydrogen bonding with the kinase hinge region.

-

The 4-phenyl group is expected to occupy a hydrophobic pocket. The substitution pattern on this ring will be a key determinant of potency and selectivity.

-

The chloro and fluoro substituents may engage in specific halogen bonding or other non-covalent interactions within the active site, potentially enhancing binding affinity.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has not been reported. However, general predictions can be made. The presence of halogens can increase metabolic stability by blocking sites of oxidation. The hydroxypyridine moiety provides a handle for glucuronidation or sulfation, which are common metabolic pathways for phase II conjugation.

Studies on related chlorinated pyridines, such as chlorpyrifos, indicate that hydroxylation of the pyridine ring is a key metabolic step, followed by conjugation and excretion.[5][6] A similar fate might be expected for the title compound.

Future Directions and Research Opportunities

This compound represents a promising starting point for further investigation. Key areas for future research include:

-

Development of a robust and scalable synthetic route.

-

In vitro screening against a broad panel of kinases to identify primary biological targets.

-

Co-crystallization studies with identified target proteins to elucidate the binding mode and guide further optimization.

-

Lead optimization through the synthesis and evaluation of analogues with modifications to the phenyl and pyridine rings to improve potency, selectivity, and pharmacokinetic properties.

-

In vivo studies in relevant disease models to assess efficacy and safety.

Conclusion

While the body of literature specifically on this compound is still in its infancy, a comprehensive analysis of related structures strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel kinase inhibitors. Its synthesis appears feasible through established chemical methodologies. The combination of a proven pharmacophore (2-hydroxypyridine) with a decorated aromatic ring provides a solid foundation for the design of potent and selective therapeutic agents. Further experimental validation is necessary to fully realize the potential of this intriguing molecule.

References

Sources

- 1. 1261938-64-0|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | C20H13ClFN3O | CID 4665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in rat saliva after chlorpyrifos administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A human life-stage physiologically based pharmacokinetic and pharmacodynamic model for chlorpyrifos: development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine as a Kinase Inhibitor: A Technical Assessment

To our valued researchers, scientists, and drug development professionals,

In the dynamic landscape of kinase inhibitor discovery, the exploration of novel scaffolds is a paramount endeavor. This guide was intended to provide an in-depth technical overview of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine as a kinase inhibitor. However, a comprehensive search of the current scientific and patent literature has revealed a significant information gap. At present, there is no publicly available data to substantiate the activity of this compound as a kinase inhibitor.

This document will, therefore, pivot to address this "negative result" and provide a framework for the hypothetical investigation of such a molecule, should it be considered as a candidate for a kinase inhibitor discovery program. We will draw upon established principles and methodologies in the field to outline a logical progression of inquiry.

Part 1: The Rationale - Why Investigate a Phenyl-Substituted Hydroxypyridine?

The initial interest in a molecule like this compound stems from the prevalence of both the pyridine and substituted phenyl rings in known kinase inhibitors. The 2-hydroxypyridine core can act as a versatile scaffold, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of a kinase. The chloro- and fluoro-substitutions on the phenyl ring can modulate properties such as:

-

Lipophilicity: Influencing cell permeability and off-target effects.

-

Metabolic Stability: Blocking sites of potential metabolism.

-

Binding Affinity: Through specific halogen bonding or other non-covalent interactions with the target kinase.

While no direct evidence links this specific molecule to kinase inhibition, related structures have shown promise. For instance, various kinase inhibitors incorporate substituted phenyl and pyridine-like cores to achieve potency and selectivity. This structural precedent provides a rationale for the hypothetical investigation of this compound.

Part 2: A Proposed Workflow for Investigation

Should a research program decide to explore the potential of this compound, a systematic and rigorous approach is essential. The following workflow outlines the key stages of such an investigation.

Chemical Synthesis and Characterization

The first critical step is the synthesis of the compound. A plausible synthetic route would need to be designed and executed.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic and characterization workflow.

Detailed Protocol: Suzuki Coupling for Synthesis

-

Reaction Setup: To a solution of 2-hydroxy-4-bromopyridine (1 equivalent) and 3-chloro-5-fluorophenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 3 equivalents).

-

Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry. Assess purity using HPLC.

Initial Kinase Screening

With the compound in hand, the next step is to screen it against a panel of kinases to identify potential targets.

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for initial kinase panel screening.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Reagents: Prepare assay buffer, kinase, substrate, ATP, and the test compound at various concentrations.

-

Reaction: In a microplate, add the kinase and the test compound. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP production or fluorescence for substrate phosphorylation).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO vehicle).

Hit Validation and Characterization

If the initial screen yields "hits" (i.e., significant inhibition of one or more kinases), further validation is necessary.

Data Presentation: Hypothetical IC₅₀ Data

| Kinase Target | IC₅₀ (nM) |

| Kinase A | >10,000 |

| Kinase B | 50 |

| Kinase C | 250 |

| Kinase D | >10,000 |

This table is for illustrative purposes only and does not represent actual data.

Protocol: IC₅₀ Determination

-

Serial Dilution: Prepare a serial dilution of the test compound.

-

Kinase Assay: Perform the in vitro kinase assay as described above with the range of compound concentrations.

-

Data Plotting: Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Mechanism of Action Studies

Understanding how the compound inhibits the kinase is crucial.

Signaling Pathway Analysis (Hypothetical)

If, for example, Kinase B were a key component of the MAPK/ERK pathway, the following diagram illustrates its position.

Caption: Hypothetical targeting of the MAPK/ERK pathway.

Conclusion and Future Directions

While this compound is not a known kinase inhibitor based on current public knowledge, its structural motifs suggest that it could be a starting point for a drug discovery campaign. The workflows and protocols outlined in this guide provide a standard and robust framework for the synthesis, screening, and characterization of this or any other novel compound as a potential kinase inhibitor.

Future research would be necessary to:

-

Synthesize and test the compound against a broad panel of kinases.

-

Determine its potency and selectivity for any identified targets.

-

Elucidate its mechanism of action.

-

Evaluate its effects in cellular and in vivo models.

The absence of evidence is not evidence of absence. It is our hope that this guide provides a useful roadmap for researchers who may be interested in exploring the potential of this compound and other novel chemical entities in the exciting field of kinase inhibitor research.

References

As there is no direct literature on the kinase inhibitory activity of this compound, a conventional reference list cannot be provided. The methodologies and principles described are standard practices in the field of drug discovery and medicinal chemistry, and information can be found in standard textbooks and review articles on these subjects.

Methodological & Application

Application Notes and Protocols for the Purification of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on downstream applications, this document outlines two primary purification strategies: recrystallization and silica gel column chromatography. The protocols are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation to various crude sample purities. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work.

Introduction: The Significance of Purifying this compound

This compound belongs to the versatile class of arylpyridones, which are privileged scaffolds in medicinal chemistry. These compounds are known to act as bioisosteres for amides and phenols, influencing a molecule's physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability[1]. The biological activity of derivatives of 4-hydroxypyridones has been explored in various contexts, including their potential as antitumour agents[2]. Given its role as a crucial building block, the purity of this compound is paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredients or agrochemicals.

A key characteristic of 2-hydroxypyridines is their tautomeric equilibrium with 2-pyridones. The pyridone form is generally favored due to intermolecular hydrogen bonding in both solution and the solid state. This property is fundamental to the design of effective purification strategies.

This application note will detail two effective methods for the purification of this compound: recrystallization and column chromatography. Additionally, a high-performance liquid chromatography (HPLC) method for purity assessment will be presented.

Purification Strategies: A Two-Pronged Approach

The choice of purification method largely depends on the nature and quantity of impurities present in the crude material. Here, we present two complementary protocols that can be used individually or in sequence for optimal purity.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. For aryl-2-pyridones, which are often crystalline solids, this method can be highly effective. Based on procedures for analogous compounds, an ethanol-water system is a promising choice.

Rationale for Solvent Selection: Ethanol is a polar protic solvent that is likely to dissolve this compound at elevated temperatures due to the polar nature of the pyridone tautomer. The addition of water as an anti-solvent at elevated temperatures, followed by cooling, is expected to induce crystallization of the target compound while keeping more polar impurities dissolved. For less polar impurities, the initial hot ethanol solution should leave them undissolved for removal by hot filtration.

Detailed Protocol:

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol (approximately 80°C) to dissolve the crude product completely.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water (1:1 v/v) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting: If the compound is poorly soluble, a pH adjustment can be beneficial. In such cases, dissolving the crude product in a dilute acidic solution (e.g., 1 M HCl), filtering to remove insoluble impurities, and then neutralizing with a base to precipitate the purified product can be an effective alternative before a final recrystallization from a suitable solvent like ethanol[3][4].

Protocol 2: Purification by Silica Gel Column Chromatography

For complex mixtures of impurities or when a very high degree of purity is required, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Rationale for System Selection: Silica gel is a polar stationary phase. A mobile phase gradient of increasing polarity, for instance from hexane/ethyl acetate to methanol/dichloromethane, is typically effective for separating compounds of intermediate polarity like arylpyridones from both less polar and more polar impurities. Based on purification of similar pyridone derivatives, a gradient of methanol in dichloromethane is a good starting point[5].

Detailed Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).

-

Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with the initial mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient might be from 0% to 5% methanol in dichloromethane.

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Chromatography System Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of 0-5% Methanol in Dichloromethane |

| Flow Rate | Dependent on column dimensions |

| Detection | UV at 254 nm |

Quality Control: Purity Assessment by HPLC

To verify the purity of the final product, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates.

Rationale for HPLC Method: A reverse-phase C18 column is suitable for retaining the moderately polar this compound. A gradient elution with acetonitrile and water, with the addition of a small amount of acid like phosphoric acid, will ensure good peak shape and resolution from potential impurities[6][7].

Detailed Protocol:

-

Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.2-0.3 mg/mL[6].

-

HPLC Analysis: Inject the sample onto the HPLC system with the parameters outlined in the table below.

-

Data Analysis: Determine the purity of the sample by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Data Presentation: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm |

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification and analysis processes.

Caption: General purification workflow for this compound.

Caption: Quality control workflow for purified this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the purification of this compound. By understanding the chemical principles behind recrystallization and column chromatography as applied to arylpyridones, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding applications in drug discovery and development. The inclusion of a validated HPLC method ensures reliable quality control, underpinning the scientific integrity of subsequent research.

References

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552. [Link]

-

Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35057–35087. [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

-

Giles, R. G., Lewis, N. J., & Quick, J. K. (2010). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. MedChemComm, 1(1), 58-62. [Link]

- Gemmill, C. L. (1953). The Metabolism of 2- and 4-Hydroxypyridines by Rat Liver Slices. Journal of Biological Chemistry, 205(1), 195-201.

-

Singh, R. P., & Kamble, V. T. (2012). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Combinatorial Science, 14(10), 557–561. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. helixchrom.com [helixchrom.com]

- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine using 1H NMR Spectroscopy

Introduction

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine is a substituted biaryl heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is fundamental for understanding its chemical properties and potential biological activity. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such novel chemical entities. This application note provides an in-depth technical guide to the ¹H NMR spectrum of this compound, including a detailed prediction of the spectrum, a comprehensive protocol for data acquisition and processing, and guidance on spectral interpretation for researchers, scientists, and drug development professionals.

Theoretical Framework and Spectral Prediction

The structure of this compound comprises two distinct aromatic systems: a 2-hydroxypyridine ring and a 3-chloro-5-fluorophenyl ring. The ¹H NMR spectrum is therefore expected to show signals corresponding to the protons on both rings. The chemical shifts and multiplicities of these signals are dictated by the electronic environment of each proton, which is influenced by factors such as tautomerism in the 2-hydroxypyridine ring, the electronegativity of the halogen substituents, and spin-spin coupling between adjacent protons (¹H-¹H) and through-space or through-bond coupling to the fluorine atom (¹H-¹⁹F).

Tautomerism: 2-Hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 2-pyridone. In most common NMR solvents like DMSO-d₆ and CDCl₃, the pyridone tautomer is significantly favored.[1] This equilibrium dramatically influences the chemical shifts of the ring protons. For this guide, we will assume the analysis of the dominant 2-pyridone tautomer.

Predicted Proton Environments: There are a total of six protons in the molecule:

-

2-Pyridone Ring: Three protons, labeled H-3, H-5, and H-6.

-

Phenyl Ring: Three protons, labeled H-2', H-4', and H-6'.

-

Labile Proton: One N-H proton from the pyridone tautomer and one O-H proton from the hydroxypyridine tautomer. The N-H proton of the major pyridone tautomer is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its visibility can depend on the solvent and concentration.[2]

Analysis of the 2-Pyridone Ring Protons:

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the pyridone protons. It will be coupled to H-5, appearing as a doublet.

-

H-5: This proton is coupled to both H-6 and H-3. The coupling to H-6 will be a typical ortho coupling, while the coupling to H-3 will be a smaller meta coupling. Thus, H-5 is expected to appear as a doublet of doublets.

-

H-3: This proton is coupled to H-5 (meta coupling) and is expected to appear as a doublet or a narrow singlet, depending on the resolution.

Analysis of the 3-Chloro-5-fluorophenyl Ring Protons: The substituents on this ring (chloro and fluoro) are meta to each other. Both are electron-withdrawing and will deshield the aromatic protons.

-

H-2': This proton is ortho to the chloro group and meta to the fluoro group. It will be split by H-6' (meta ¹H-¹H coupling) and by the fluorine atom (meta ¹H-¹⁹F coupling). This will likely result in a doublet of doublets or a more complex multiplet.

-

H-4': This proton is situated between the chloro and fluoro groups and is ortho to both. It will be split by H-2' and H-6' (meta ¹H-¹H couplings) and by the fluorine atom (ortho ¹H-¹⁹F coupling). The ortho H-F coupling is typically larger than the meta H-F coupling. This proton is expected to appear as a triplet of doublets or a complex multiplet.

-

H-6': This proton is ortho to the fluoro group and meta to the chloro group. It will be split by H-2' (meta ¹H-¹H coupling) and by the fluorine atom (ortho ¹H-¹⁹F coupling), resulting in a doublet of doublets or a multiplet.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound (as the 2-pyridone tautomer) in DMSO-d₆. These predictions are based on established substituent effects and typical coupling constants for similar aromatic and heterocyclic systems.[3][4]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| N-H | ~11.5 | Broad Singlet | - | 1H |

| H-6' | 7.6 - 7.8 | ddd | ⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) ≈ 0.5-1 Hz | 1H |

| H-2' | 7.5 - 7.7 | ddd | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 5-7 Hz, ⁵J(H-H) ≈ 0.5-1 Hz | 1H |

| H-6 | 7.4 - 7.6 | d | ³J(H-H) ≈ 7-8 Hz | 1H |

| H-4' | 7.3 - 7.5 | t | ⁴J(H-H) ≈ 2-3 Hz | 1H |

| H-5 | 6.5 - 6.7 | dd | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H |

| H-3 | 6.3 - 6.5 | d | ⁴J(H-H) ≈ 2-3 Hz | 1H |

Note: "ddd" denotes a doublet of doublet of doublets, and "t" denotes a triplet. Actual chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with a small cotton or glass wool plug

-

Vortex mixer

-

-

Protocol:

-

Weigh 5-10 mg of the solid compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for this type of compound due to its high solubilizing power).

-

Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.

-

To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

NMR Data Acquisition

The following parameters are a general guideline for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.

-

Instrument Setup:

-

Insert the sample into the spinner turbine and adjust the depth using the sample gauge.

-

Place the sample in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. Automated shimming routines are generally sufficient, but manual shimming may be required for the highest resolution.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width (SW): ~16 ppm (centered around 6-8 ppm).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay (e.g., 5 times the longest T1) is necessary for accurate integration.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Data Processing and Analysis

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum.

-

Processing Steps:

-

Fourier Transform (FT): The FID is converted from the time domain to the frequency domain. An exponential window function (line broadening, LB) of 0.3-0.5 Hz is typically applied before the FT to improve the signal-to-noise ratio.

-

Phase Correction: The spectrum is phased manually or automatically to ensure all peaks are in the pure absorption mode (positive and symmetric).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced. For DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as an internal reference.

-

Integration: The area under each peak is integrated. The relative integrals should correspond to the number of protons giving rise to each signal.

-

Peak Picking and Coupling Constant Measurement: The exact chemical shift of each multiplet is determined, and the distances between the split lines (in Hz) are measured to determine the coupling constants.

-

Visualizations

Experimental Workflow

The overall process from sample preparation to final spectral analysis is outlined in the following workflow diagram.

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

¹H NMR spectroscopy is a powerful and definitive method for the structural elucidation of this compound. By carefully predicting the expected chemical shifts and coupling patterns, and by following a robust experimental and data processing protocol, researchers can confidently confirm the identity and purity of this compound. The key spectral features to note are the distinct signals for the three protons on the 2-pyridone ring and the complex multiplets for the three protons on the 3-chloro-5-fluorophenyl ring, which arise from both ¹H-¹H and ¹H-¹⁹F spin-spin coupling. This detailed guide provides the necessary framework for scientists to successfully apply ¹H NMR in their research involving this and structurally related molecules.

References

-

NMR Data Processing. eMagRes. [Link]

-

Standard Operating Procedure for NMR Experiments. University of Maryland. [Link]

-

Coupling Constants. Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

1H NMR Chemical Shifts. Oregon State University. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Proton NMR Table. Michigan State University Department of Chemistry. [Link]

-

Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data. NIH National Library of Medicine. [Link]

-

Substituent Effects on NMR Spectroscopy. NIH National Library of Medicine. [Link]

-

Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine is a substituted aromatic heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a halogenated phenyl ring attached to a 2-hydroxypyridine core, presents a unique combination of chemical properties that make it an attractive intermediate for the synthesis of novel therapeutic agents. The presence of chlorine and fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

The 2-hydroxypyridine moiety is of particular interest due to its tautomeric equilibrium with 2-pyridone. This characteristic can influence its hydrogen bonding capabilities and overall chemical reactivity.[1] Understanding the nuanced handling and storage requirements of this compound is paramount to ensure its integrity, the safety of laboratory personnel, and the reproducibility of experimental results.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its appropriate use and storage.

| Property | Value | Source |

| CAS Number | 1261938-64-0 | [2] |

| Molecular Formula | C₁₁H₇ClFNO | [2] |

| Molecular Weight | 223.63 g/mol | [2] |

| Appearance | Solid (predicted) | [3] |

| Storage Temperature | 2-8°C, under inert gas (recommended based on analogs) | [3] |

Note: Due to the limited availability of specific experimental data for this compound, some properties are inferred from structurally similar molecules.

Health and Safety Information

This compound is classified with the following GHS hazard statements, indicating that it should be handled with care.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [2]

The following pictogram is associated with these hazards:

Precautionary Statements:

A comprehensive list of precautionary statements includes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501.[2]

Workflow for Safe Handling

Caption: Safe handling workflow for this compound.

Detailed Protocols

Protocol 1: Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.[3]

-

Temperature: Store the container in a refrigerator at 2-8°C.[3][4]

-

Location: Keep in a designated, well-ventilated, and dry area away from incompatible materials such as strong oxidizing agents.[5]

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.

Protocol 2: Preparation of Stock Solutions

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile gloves.

-

Ventilation: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood.[6]

-

Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound to the vial, avoiding the generation of dust.

-

Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO, DMF, or methanol, depending on experimental requirements) to the vial.

-

Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved.

-

Storage of Solutions: Store stock solutions at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 3: Spill and Waste Management

In Case of a Spill:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For a solid spill, gently cover with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[6] For a liquid spill, absorb with a non-combustible material.

-

Cleanup: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of the waste according to local, state, and federal regulations.

Waste Disposal:

-

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in appropriately labeled hazardous waste containers.

-

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Chemical Stability and Reactivity

Tautomerism: A Key Consideration

The 2-hydroxypyridine core of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. This is a crucial aspect of its chemistry that can affect its reactivity and interactions in biological systems.

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1261938-64-0|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

Application Notes and Protocols for the Experimental Use of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine in Cell-Based Assays

Abstract

This document provides a comprehensive guide for the initial characterization of the novel chemical entity 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (CFPH) in cell-based assay systems. As a compound with limited publicly available biological data, a structured, multi-step approach is essential to determine its bioactivity profile. These application notes are designed for researchers, scientists, and drug development professionals, offering a logical workflow from fundamental physicochemical characterization to primary and secondary cell-based screening. The protocols herein are established methodologies, providing a robust framework for assessing the cytotoxic and potential cytostatic or pro-apoptotic effects of CFPH. This guide emphasizes a self-validating experimental design to ensure data integrity and reproducibility.

Introduction and Rationale

This compound (CFPH) is a small molecule belonging to the substituted phenylpyridine class of compounds. The pyridine scaffold is a common feature in a multitude of biologically active molecules, including those with anti-cancer and kinase inhibitory properties.[1][2] The presence of halogenated phenyl groups can further influence the compound's pharmacokinetic and pharmacodynamic properties. Given the absence of extensive biological studies on CFPH, a systematic evaluation is warranted to elucidate its potential as a bioactive agent.

This guide presents a workflow for the initial investigation of CFPH, beginning with essential solubility and stability assessments, followed by a tiered approach to cellular screening. The primary objective is to determine the cytotoxic potential of CFPH across various cell lines to establish a therapeutically relevant concentration range. Subsequent, more detailed assays are then proposed to dissect the potential mechanisms of action, such as cell cycle arrest or induction of apoptosis.

Compound Details:

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1261938-64-0 | [3] |

| Molecular Formula | C₁₁H₇ClFNO | [3] |

| Molecular Weight | 223.63 g/mol | [3] |

| Hazard Statements | H302, H315, H319, H335 | [3] |

Preliminary Characterization: Solubility and Stock Solution Preparation

A critical first step in the evaluation of any novel compound is to determine its solubility in appropriate solvents to ensure accurate and reproducible dosing in cell-based assays.[4][5] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[4]

Protocol: Determination of Maximum Solubility in DMSO

Objective: To determine the maximum soluble concentration of CFPH in 100% DMSO.

Materials:

-

This compound (CFPH) powder

-

Anhydrous DMSO

-

Analytical balance

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

High-speed microcentrifuge

Procedure:

-

Weigh out approximately 5-10 mg of CFPH into a pre-weighed 2.0 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes.[4]

-

Visually inspect for complete dissolution. If the compound has fully dissolved, add small, pre-weighed increments of CFPH, vortexing thoroughly after each addition until a fine precipitate remains that does not dissolve.

-

Incubate the saturated solution at room temperature for at least 2 hours to reach equilibrium.

-

Centrifuge the tube at >14,000 x g for 10 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant and determine its concentration via a suitable analytical method (e.g., HPLC-UV or LC-MS). This concentration represents the maximum solubility.

Protocol: Preparation of a 10 mM Stock Solution

Objective: To prepare a standardized, high-concentration stock solution of CFPH for serial dilutions.

Procedure:

-

Based on the molecular weight of CFPH (223.63 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 2.236 mg of CFPH is needed.

-

Weigh the calculated amount of CFPH and place it in a sterile microcentrifuge tube.

-

Add the corresponding volume of anhydrous DMSO.

-

Vortex until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Primary Screening: Cytotoxicity Assessment

The initial assessment of a novel compound's biological activity typically involves determining its effect on cell viability. This establishes the dose-response relationship and the concentration range for subsequent mechanistic studies. Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of viable cells.[6][7]

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of CFPH.

Caption: General workflow for cytotoxicity screening of CFPH.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CFPH in a panel of cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

-

Complete cell culture medium.

-

96-well flat-bottom plates.

-

CFPH 10 mM stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

-

DMSO or a suitable solubilization buffer.

-

Microplate spectrophotometer.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of CFPH from the 10 mM stock in complete medium. A typical final concentration range to test would be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and low (≤0.5%).

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of CFPH. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.